molecular formula C16H16ClN3OS B2511586 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(p-tolyl)acetamide hydrochloride CAS No. 475633-03-5

2-((1H-benzo[d]imidazol-2-yl)thio)-N-(p-tolyl)acetamide hydrochloride

Cat. No.: B2511586
CAS No.: 475633-03-5
M. Wt: 333.83
InChI Key: JLBXHPQZVNKOKX-UHFFFAOYSA-N
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Description

2-((1H-benzo[d]imidazol-2-yl)thio)-N-(p-tolyl)acetamide hydrochloride, also known as BITA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BITA is a thioamide derivative of benzimidazole, which has been shown to exhibit various biological activities. In

Scientific Research Applications

Heterocyclic Synthesis Thiourea derivatives, closely related to 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(p-tolyl)acetamide hydrochloride, serve as precursors for synthesizing various heterocyclic compounds. Schmeyers and Kaupp (2002) discussed the utility of thiourea acetamides in generating heterocycles such as 2-iminothiazoles, thioparabanic acids, and imidazo[1,2-c]pyrimidines through cascade reactions, showcasing their importance in organic synthesis with excellent atom economy (Schmeyers & Kaupp, 2002).

Corrosion Inhibition Rouifi et al. (2020) synthesized benzimidazole derivatives to investigate their corrosion inhibition properties for carbon steel in hydrochloric acid solution. Their study highlights the potential of benzimidazole compounds in protecting metals from corrosion, emphasizing their practical applications in materials science (Rouifi et al., 2020).

Antimicrobial and Anticancer Agents Several studies focus on the synthesis of benzimidazole and thiazole derivatives with potential antimicrobial and anticancer activities. For instance, Nofal et al. (2014) synthesized new benzimidazole–thiazole derivatives and evaluated their cytotoxic activity against cancer cell lines, suggesting the therapeutic potential of such compounds (Nofal et al., 2014). Additionally, Kaplancıklı et al. (2012) explored the analgesic activity of acetamide derivatives, indicating their significance in developing new pain management therapies (Kaplancıklı et al., 2012).

Phosphoinositide 3-Kinase Inhibition Research by Stec et al. (2011) on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors investigates various heterocycles to improve metabolic stability, underlining the role of such compounds in addressing metabolic diseases and cancer (Stec et al., 2011).

Antioxidants for Oil Basta et al. (2017) studied benzimidazole derivatives as antioxidants for base oil, highlighting their efficiency in enhancing the oxidative stability of industrial oils (Basta et al., 2017).

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS.ClH/c1-11-6-8-12(9-7-11)17-15(20)10-21-16-18-13-4-2-3-5-14(13)19-16;/h2-9H,10H2,1H3,(H,17,20)(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBXHPQZVNKOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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